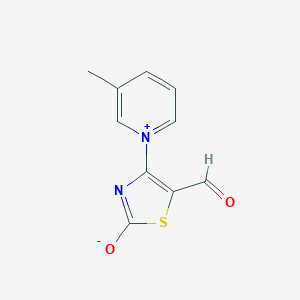

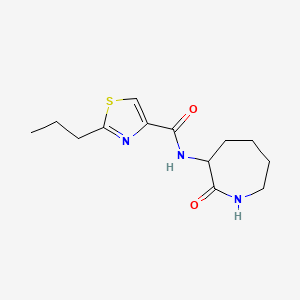

![molecular formula C14H11ClN2OS B5626463 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5626463.png)

3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Overview

Description

Synthesis Analysis

The synthesis of thienopyrimidinone derivatives, including compounds similar to 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, involves several key steps. A novel route for synthesizing 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones has been described, starting from 2-amino-3-carbethoxy-4,5-dimethyl thiophene (Alagarsamy, Vijayakumar, & Raja Solomon, 2007). Additionally, microwave-assisted synthesis methods have been developed for efficient transformation to thieno[2,3-d]pyrimidin-4-one derivatives (Hesse, Perspicace, & Kirsch, 2007).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been analyzed through various techniques. For example, the crystal structure of a related compound was confirmed by X-ray analysis, highlighting the precise arrangement of atoms and bonds within these molecules (Liu, He, & Ding, 2007).

Chemical Reactions and Properties

Thienopyrimidinones participate in a range of chemical reactions due to their reactive sites. A catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide has been reported for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the compound's versatility in chemical synthesis (Shi et al., 2018).

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

A series of compounds, including 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, were synthesized and evaluated for analgesic and anti-inflammatory activities. Among these, certain compounds exhibited potent activities comparable to diclofenac sodium, a reference standard in pain relief and inflammation treatment (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

Anticancer Properties

Research into thieno[2,3-d]pyrimidin-4(3H)-ones has extended into the realm of cancer treatment. A study synthesized a variety of these compounds, assessing their impact on cancer cell cytotoxicity, tubulin polymerization, and microtubule dynamics. One particular compound, a 3-iodo-4,5-dimethoxyphenyl substituted thienopyrimidine, emerged as a promising candidate for further anticancer research due to its potent anti-angiogenic and vascular-disrupting activities (Gold et al., 2020).

Antimicrobial and Antifungal Effects

The synthesis of thieno[2,3-d]pyrimidine derivatives has been linked to antimicrobial and antifungal properties. For example, novel derivatives demonstrated excellent fungicidal activities against various fungi strains. This showcases the potential of these compounds in developing new antifungal agents (Hu, Zheng, Ruan, & Ding, 2008).

Antihyperlipaemic Activity

Another significant application of these compounds is in the treatment of hyperlipidemia. A series of 2-aminomethyl-3-aryl-5,6,7,8-tetrahydrobenzo(b)/5,6-dimethylthieno(2,3-d)pyrimidin-4-ones were found to exhibit serum cholesterol and triglyceride lowering activities, with some compounds showing effects comparable to gemfibrozil, a lipid-regulating drug (Gadad et al., 1996).

Radioprotective and Antitumor Activities

Innovative thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, have been synthesized and shown to have promising radioprotective and antitumor activities. This highlights the versatility of these compounds in both cancer treatment and protection against radiation-induced damage (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).

properties

IUPAC Name |

3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS/c1-8-9(2)19-13-12(8)14(18)17(7-16-13)11-5-3-10(15)4-6-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJGRNZEKFBJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-1,2,3-triazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5626393.png)

![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5626400.png)

![1-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5626438.png)

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5626448.png)

![N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5626455.png)

![1-(1-{2-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5626462.png)

![2,2-dimethyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5626470.png)

![3-(4-fluorophenyl)-3-{[3-(1H-pyrazol-1-ylmethyl)benzoyl]amino}propanoic acid](/img/structure/B5626478.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5626483.png)